Fmoc-D-Homophe-OH

Descripción general

Descripción

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of Fmoc-D-Homophe-OH typically involves the protection of the amino group of D-homophenylalanine with the Fmoc group. This can be achieved by reacting D-homophenylalanine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as sodium bicarbonate in an organic solvent like dioxane . The reaction conditions usually involve stirring the mixture at room temperature until the reaction is complete.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers that can handle large quantities of reagents and solvents, ensuring high yield and purity of the final product .

Análisis De Reacciones Químicas

Types of Reactions

Fmoc-D-Homophe-OH undergoes various chemical reactions, including:

Oxidation: The phenyl group can be oxidized to form corresponding phenolic compounds.

Reduction: The carboxyl group can be reduced to form alcohol derivatives.

Substitution: The Fmoc group can be substituted with other protecting groups or functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Substitution reactions often involve nucleophiles like amines or thiols under basic conditions.

Major Products

The major products formed from these reactions include phenolic derivatives, alcohol derivatives, and various substituted compounds depending on the reagents and conditions used .

Aplicaciones Científicas De Investigación

Peptide Synthesis

Fmoc-D-Homophe-OH is primarily utilized in solid-phase peptide synthesis (SPPS) , a widely adopted method for constructing peptides. The Fmoc (fluorenylmethoxycarbonyl) group serves as a protecting group for the amino functionality during the synthesis process. This protection allows for the sequential addition of amino acids to form complex peptide chains.

Key Features:

- Base-labile Protection: The Fmoc group can be easily removed under basic conditions, enabling efficient peptide elongation.

- Diversity in Peptide Sequences: The use of this compound facilitates the creation of diverse peptide sequences, which are crucial for studying structure-function relationships in biological systems .

Drug Development

In the pharmaceutical industry, this compound plays a significant role in developing peptide-based drugs. Its structural characteristics enhance the bioactivity and specificity of therapeutic agents.

Applications:

- Therapeutic Peptides: The compound is integral in designing novel therapeutic peptides that target specific biological pathways, leading to improved treatment outcomes for various diseases .

- Biocompatibility: The use of this compound in drug formulation ensures high biocompatibility, which is essential for minimizing adverse effects in clinical applications .

Bioconjugation

This compound is employed in bioconjugation processes, where biomolecules are attached to surfaces or other molecules. This application is vital in diagnostics and targeted drug delivery systems.

Importance:

- Targeted Delivery: By facilitating the attachment of therapeutic agents to specific targets within the body, this compound enhances the efficacy of drug delivery systems .

- Diagnostics Development: Its role in bioconjugation aids in creating diagnostic tools that can detect specific biomarkers associated with diseases .

Research in Neuroscience

The compound is instrumental in studying neuropeptides and their functions, contributing to advancements in understanding neurological disorders and potential treatments.

Case Studies:

- Research utilizing this compound has led to insights into neuropeptide signaling pathways, which are critical for developing therapies for conditions such as depression and anxiety disorders .

Industrial Applications

Beyond academic research, this compound finds applications in various industrial sectors including cosmetics and food science.

Usage:

Mecanismo De Acción

The mechanism of action of Fmoc-D-Homophe-OH involves the protection of the amino group during peptide synthesis. The Fmoc group is stable under acidic conditions but can be removed under basic conditions, allowing for the sequential addition of amino acids to form peptides . The molecular targets and pathways involved include the activation of the carboxyl group and the protection of the amino group, facilitating the formation of peptide bonds .

Comparación Con Compuestos Similares

Similar Compounds

Fmoc-L-homophenylalanine: The L-isomer of Fmoc-D-Homophe-OH, used in similar applications but with different stereochemistry.

Fmoc-phenylalanine: A similar compound with a shorter side chain, used in peptide synthesis.

Fmoc-D-phenylalanine: The D-isomer of Fmoc-phenylalanine, used in the synthesis of D-peptides.

Uniqueness

This compound is unique due to its extended side chain, which provides additional flexibility and steric effects in peptide synthesis. This can influence the folding and stability of the resulting peptides, making it a valuable tool in the design of novel peptides and proteins .

Actividad Biológica

Fmoc-D-Homophe-OH (Nα-fluorenylmethoxycarbonyl-D-homophenylalanine) is a synthetic amino acid derivative that has garnered attention due to its potential biological activities. This compound is primarily utilized in peptide synthesis and has implications in various biomedical applications, including drug delivery systems and the development of therapeutic agents. This article explores the biological activity of this compound, focusing on its antimicrobial properties, self-assembly behavior, and potential therapeutic applications.

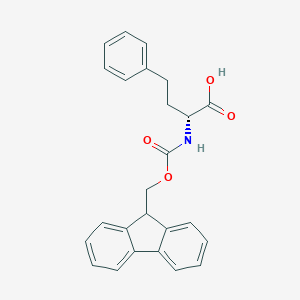

This compound has the molecular formula C25H23NO4 and a molecular weight of 417.46 g/mol. The structural characteristics of this compound, particularly the Fmoc group, contribute to its stability and functionality in biological systems.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial efficacy of peptides synthesized using this compound as a building block. The incorporation of cationic amino acids in peptide sequences has been shown to enhance biological activity against various bacterial strains.

| Peptide | MIC (μM) | Target Bacteria |

|---|---|---|

| Peptide 7a | 166 | Pseudomonas aeruginosa |

| Peptide 7c | 498 | Staphylococcus aureus |

| Peptide 7e | 315 | Streptococcus pyogenes |

| Control Drug | 332-830 | Various strains |

The results indicate that peptides containing this compound exhibit varying degrees of antibacterial activity, with some derivatives showing significant potency compared to standard antibiotics .

Self-Assembly Behavior

This compound also demonstrates unique self-assembly properties, which are critical for forming nanostructures such as hydrogels. These hydrogels have potential applications in tissue engineering and drug delivery systems. The self-assembly is driven by π-π stacking interactions and hydrogen bonding among aromatic side chains, leading to the formation of nanofibers and hydrogels that can encapsulate therapeutic agents .

Case Study 1: Antimicrobial Efficacy

A study synthesized a series of peptides incorporating this compound to evaluate their antimicrobial properties against Pseudomonas aeruginosa and Staphylococcus aureus. The most active peptide derivative exhibited an MIC value significantly lower than that of standard antibiotics, indicating its potential as an alternative therapeutic agent .

Case Study 2: Hydrogel Formation

Research on the self-assembly of Fmoc-protected peptides demonstrated that this compound could form hydrogels under physiological conditions. These hydrogels were tested for their ability to support cell growth and differentiation, showing promising results comparable to traditional substrates like Matrigel. This suggests its utility in regenerative medicine .

Propiedades

IUPAC Name |

(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-phenylbutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H23NO4/c27-24(28)23(15-14-17-8-2-1-3-9-17)26-25(29)30-16-22-20-12-6-4-10-18(20)19-11-5-7-13-21(19)22/h1-13,22-23H,14-16H2,(H,26,29)(H,27,28)/t23-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CIHPCIUGLIZADU-HSZRJFAPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)CC[C@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H23NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30427842 | |

| Record name | Fmoc-D-Homophe-OH | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30427842 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

401.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

135944-09-1 | |

| Record name | Fmoc-D-Homophe-OH | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30427842 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.